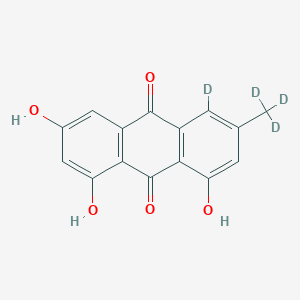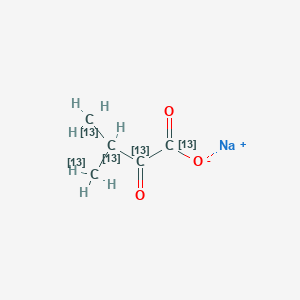
Saxagliptin-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Saxagliptin-13C3 is a labeled form of saxagliptin, an oral hypoglycemic agent used in the management of type 2 diabetes mellitus. Saxagliptin belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which function by increasing the levels of incretin hormones, thereby enhancing insulin secretion and reducing glucagon levels in the bloodstream .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of saxagliptin-13C3 involves the incorporation of carbon-13 isotopes into the saxagliptin moleculeThe process typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-density fermentation techniques to produce the necessary enzymes for the biocatalytic steps. Optimization of reaction conditions, such as temperature, pH, and enzyme concentration, is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Saxagliptin-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Substitution reactions can occur at the adamantane ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated saxagliptin derivatives, amine derivatives, and various substituted saxagliptin analogs .
Scientific Research Applications
Saxagliptin-13C3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of saxagliptin in biological samples.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of saxagliptin.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of saxagliptin in the treatment of type 2 diabetes mellitus.
Industry: Applied in the development of new formulations and drug delivery systems to improve the bioavailability and therapeutic efficacy of saxagliptin
Mechanism of Action
Saxagliptin-13C3 exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The increased levels of these hormones enhance insulin secretion and reduce glucagon release, leading to improved glycemic control in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Sitagliptin: Another DPP-4 inhibitor with a similar mechanism of action but differing in its chemical structure and pharmacokinetic properties.
Vildagliptin: A DPP-4 inhibitor that rapidly dissociates from the enzyme compared to saxagliptin.
Linagliptin: A DPP-4 inhibitor with a longer half-life and different metabolic pathways
Uniqueness of Saxagliptin-13C3: this compound is unique due to its labeled carbon-13 isotopes, which make it particularly useful in metabolic studies and pharmacokinetic analyses. Its prolonged binding to DPP-4 and selective inhibition of the enzyme also distinguish it from other DPP-4 inhibitors .
Properties
CAS No. |
1246812-44-1 |
|---|---|
Molecular Formula |
C₁₅¹³C₃H₂₅N₃O₂ |
Molecular Weight |
318.39 |
Synonyms |
(1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-13C3; BMS 477118-13C3; BMS 477118-11-13C3; Onglyza-13C3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)



